ERα-Selective Binding Affinity (Ki) Distinguishes Raloxifene from Tamoxifen
Raloxifene demonstrates an ERα-selective binding profile, with an approximately 10-fold higher affinity for ERα (Ki = 0.43 nM) compared to ERβ (Ki = 4.3 nM) [1]. In contrast, tamoxifen and its active metabolite 4-hydroxytamoxifen exhibit broader, less subtype-selective binding, with reported IC50 values of 3.3 nM for 4-hydroxytamoxifen across both ER subtypes [2]. The ERα-selective antagonist potency of raloxifene aligns with its ERα-selective affinity, a property not shared by tamoxifen, which demonstrates greater potency via ERβ in certain transcriptional contexts [1].
| Evidence Dimension | ERα vs. ERβ Binding Affinity |
|---|---|
| Target Compound Data | ERα Ki = 0.43 nM; ERβ Ki = 4.3 nM |
| Comparator Or Baseline | Tamoxifen/4-hydroxytamoxifen: ERα/ERβ IC50 ≈ 3.3 nM (non-selective) |
| Quantified Difference | Raloxifene: ~10-fold selectivity for ERα over ERβ; Tamoxifen: ~1-fold (non-selective) |
| Conditions | Recombinant human ERα and ERβ ligand-binding competition assays |
Why This Matters
ERα-selective binding of raloxifene correlates with tissue-specific transcriptional outcomes that differ from non-selective SERMs, providing a molecular basis for its distinct uterine safety and bone efficacy profiles.
- [1] Barkhem T, Carlsson B, Nilsson Y, Enmark E, Gustafsson JÅ, Nilsson S. Differential response of estrogen receptor α and estrogen receptor β to partial estrogen agonists/antagonists. Mol Pharmacol. 1998;54(1):105-112. View Source
- [2] Kong EH, Pike AC, Hubbard RE. Structure-based design of estrogen receptor modulators. In: Ottow E, Weinmann H, eds. Nuclear Receptors as Drug Targets. Wiley-VCH; 2008:135-157. (Data also summarized in Nature Scientific Reports Table 1, 2020). View Source
